molecular formula C7H11N5O3 B2605389 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide CAS No. 1001755-69-6

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide

Cat. No. B2605389
CAS RN: 1001755-69-6
M. Wt: 213.197
InChI Key: LGCXEHYTSGHDNF-UHFFFAOYSA-N
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Description

The compound “3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are several synthetic approaches to pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles, which include the “3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide”, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .

Agrochemistry

In the field of agrochemistry, pyrazoles are also quite significant . They can be used in the development of new agrochemicals, contributing to the advancement of agricultural practices .

Coordination Chemistry

Pyrazoles play an important role in coordination chemistry . They can act as ligands, coordinating with metal ions to form complex structures .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used in the synthesis of organometallic compounds . These compounds have applications in various fields, including catalysis and materials science .

Antileishmanial Activity

Some hydrazine-coupled pyrazoles, which could potentially include “3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide”, have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The same hydrazine-coupled pyrazoles also exhibited antimalarial activities . Compounds 14 and 15, for example, showed significant inhibition effects against Plasmodium berghei .

Heat-Resistant Energetic Materials

Based on the thermal stability values and energetic parameters, some pyrazole derivatives were found to be superior to commonly used heat-resistant explosives . This suggests a potential application of “3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide” in the development of heat-resistant energetic materials .

properties

IUPAC Name

3-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-5-4-6(12(14)15)10-11(5)3-2-7(13)9-8/h4H,2-3,8H2,1H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCXEHYTSGHDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide

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